

# Application Notes and Protocols for Benzotrifuroxan (BTF) in Energetic Material Formulations

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## Compound of Interest

Compound Name: **Benzotrifuroxan**

Cat. No.: **B3051571**

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## Introduction

**Benzotrifuroxan** (BTF), also known as hexanitrosobenzene, is a high-energy, hydrogen-free heterocyclic organic compound with the chemical formula  $C_6N_6O_6$ .<sup>[1]</sup> Its balanced oxygen content and high density make it a subject of significant interest in the field of energetic materials. BTF's performance characteristics are comparable to those of widely used explosives like HMX, positioning it as a potent component in various energetic formulations.<sup>[2]</sup> However, its high sensitivity to mechanical stimuli such as impact and friction has historically limited its practical applications.<sup>[4]</sup>

Recent research has focused on mitigating this sensitivity through techniques like co-crystallization with other less sensitive compounds, such as Trinitrotoluene (TNT) or 2-Nitroaniline (ONA).<sup>[4][5]</sup> These approaches aim to enhance the safety and handling characteristics of BTF-based materials without significantly compromising their energetic output. These application notes provide a comprehensive overview of the properties, synthesis, and formulation of BTF, along with detailed protocols for its characterization.

## Data Presentation

The following tables summarize the key physical, chemical, and energetic properties of **Benzotrifuroxan** and its formulations.

Table 1: Physicochemical and Energetic Properties of **Benzotrifuroxan** (BTF)

Property	Value	Unit
Chemical Formula	C <sub>6</sub> N <sub>6</sub> O <sub>6</sub>	-
Molar Mass	252.102	g·mol <sup>-1</sup>
Melting Point	195	°C
Density	~1.9	g·cm <sup>-3</sup>
Heat of Explosion	5903	kJ·kg <sup>-1</sup>
Detonation Velocity	8.61	km·s <sup>-1</sup>
Detonation Pressure	30.5	GPa
Molar Enthalpy of Formation	606	kJ·mol <sup>-1</sup>
Enthalpy of Combustion	-2967	kJ·mol <sup>-1</sup>
Impact Sensitivity (H <sub>50</sub> )	56 - 94	cm

Note: Data compiled from multiple sources.[1][4][6] H<sub>50</sub> values can vary based on the test method and sample preparation.

Table 2: Performance Comparison of BTF and Related Energetic Materials

Energetic Material	Density (g·cm <sup>-3</sup> )	Detonation Velocity (km·s <sup>-1</sup> )	Detonation Pressure (GPa)	Impact Sensitivity (H <sub>50</sub> , cm)
BTF	~1.9	8.61	30.5	56 - 94
BTF/ONA (1:1 Co-crystal)	-	7.12	20.51	90
HMX	1.91	9.10	39.3	~28
TNT	1.65	6.90	21.0	>100

Note: Data for HMX and TNT are provided for comparison.[\[4\]](#)[\[6\]](#) The BTF/ONA co-crystal demonstrates significantly reduced impact sensitivity.

## Experimental Protocols

### Protocol 1: Synthesis of Benzotrifuroxan (BTF) via Thermal Decomposition of 1,3,5-Triazido-2,4,6-trinitrobenzene (TATNB)

This protocol describes the synthesis of BTF from its precursor, 1,3,5-Triazido-2,4,6-trinitrobenzene (TATNB). The synthesis of TATNB is a prerequisite and is outlined in a sub-protocol.

#### A. Synthesis of 1,3,5-Triazido-2,4,6-trinitrobenzene (TATNB)

- Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 1,3,5-trichloro-2,4,6-trinitrobenzene in aqueous ethanol.
- Azidation: While stirring, slowly add a solution of sodium azide in water to the flask. Maintain the reaction temperature below 25°C using an ice bath.
- Reaction Monitoring: Continue stirring for 1.5 hours at 25°C. The reaction progress can be monitored by thin-layer chromatography.[\[7\]](#)

- Precipitation and Filtration: After the reaction is complete, pour the mixture into cold water to precipitate the TATNB. Collect the solid product by vacuum filtration and wash thoroughly with water to remove inorganic salts.
- Drying: Dry the purified TATNB in a vacuum desiccator.

#### B. Thermal Decomposition of TATNB to BTF

- Decomposition Setup: Place the dry TATNB powder in a reaction vessel suitable for heating.
- Heating: Heat the TATNB to its melting point (131°C).[8] The decomposition proceeds with the evolution of nitrogen gas.
- Controlled Reaction: The reaction is exothermic and should be controlled. The quantitative conversion to BTF occurs within 14 hours at 100°C.[1]
- Purification: The resulting BTF can be purified by recrystallization from a suitable solvent.[9]

## Protocol 2: Preparation of BTF/2-Nitroaniline (ONA) Co-crystal

This protocol details the preparation of a less sensitive co-crystal of BTF with 2-Nitroaniline (ONA).[4]

- Dissolution: In a beaker, dissolve equimolar amounts of BTF (e.g., 25.21 mg, 0.1 mmol) and 2-Nitroaniline (13.81 mg, 0.1 mmol) in 10 mL of acetone with stirring until a clear solution is obtained.[10]
- Crystallization: Place the solution in a controlled environment (e.g., a Thermo Scientific oven) at a constant temperature of 25-30°C and a relative humidity of 60-70% for 72 hours.[10]
- Solvent Evaporation: Allow the solvent to evaporate slowly at room temperature.
- Crystal Collection: Collect the resulting BTF/ONA co-crystals.

## Protocol 3: Determination of Impact Sensitivity ( $H_{50}$ ) using the Drop-Hammer Method

This protocol describes the determination of the impact sensitivity using a standard drop-hammer apparatus, such as the ERL Type 12 Drop Weight Sensitivity Apparatus.[11]

- Sample Preparation: Prepare a small sample (typically 35 mg) of the energetic material.
- Apparatus Setup: Place the sample between the anvil and the striker of the drop-hammer machine.
- Testing Procedure:
  - Release a weight of a specified mass from a known height onto the striker.
  - A reaction ("go") is typically indicated by an audible report, flash, or smoke, which can be detected by a microphone and recorded. The absence of a reaction is a "no-go".
  - The drop height is varied for subsequent tests based on the previous result using the Bruceton "up-and-down" method, where the height is increased after a "no-go" and decreased after a "go" by a fixed increment.
- Data Analysis: The 50% impact height ( $H_{50}$ ), the height at which there is a 50% probability of a reaction, is calculated statistically from the series of "go" and "no-go" results.

## Protocol 4: Measurement of Detonation Velocity using the Dautriche Method

The Dautriche method is a classic technique for measuring the detonation velocity of an explosive charge.[12]

- Charge Preparation: Prepare a cylindrical charge of the explosive material of a known length.
- Fuse Insertion: Insert two ends of a detonating cord with a known detonation velocity into the explosive charge at a precisely measured distance apart.
- Initiation: Initiate the explosive charge. The detonation wave will trigger the two ends of the detonating cord at different times.

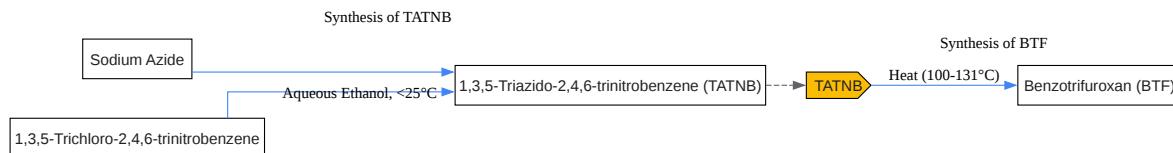
- Detonation Front Collision: Two detonation fronts will travel in opposite directions along the detonating cord and collide at a specific point.
- Measurement and Calculation: Mark the collision point on a witness plate. By measuring the distance of the collision point from the center of the detonating cord and knowing the detonation velocity of the cord and the distance between the insertion points on the explosive charge, the detonation velocity of the sample can be calculated.

## Protocol 5: Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal decomposition behavior of energetic materials.[13][14]

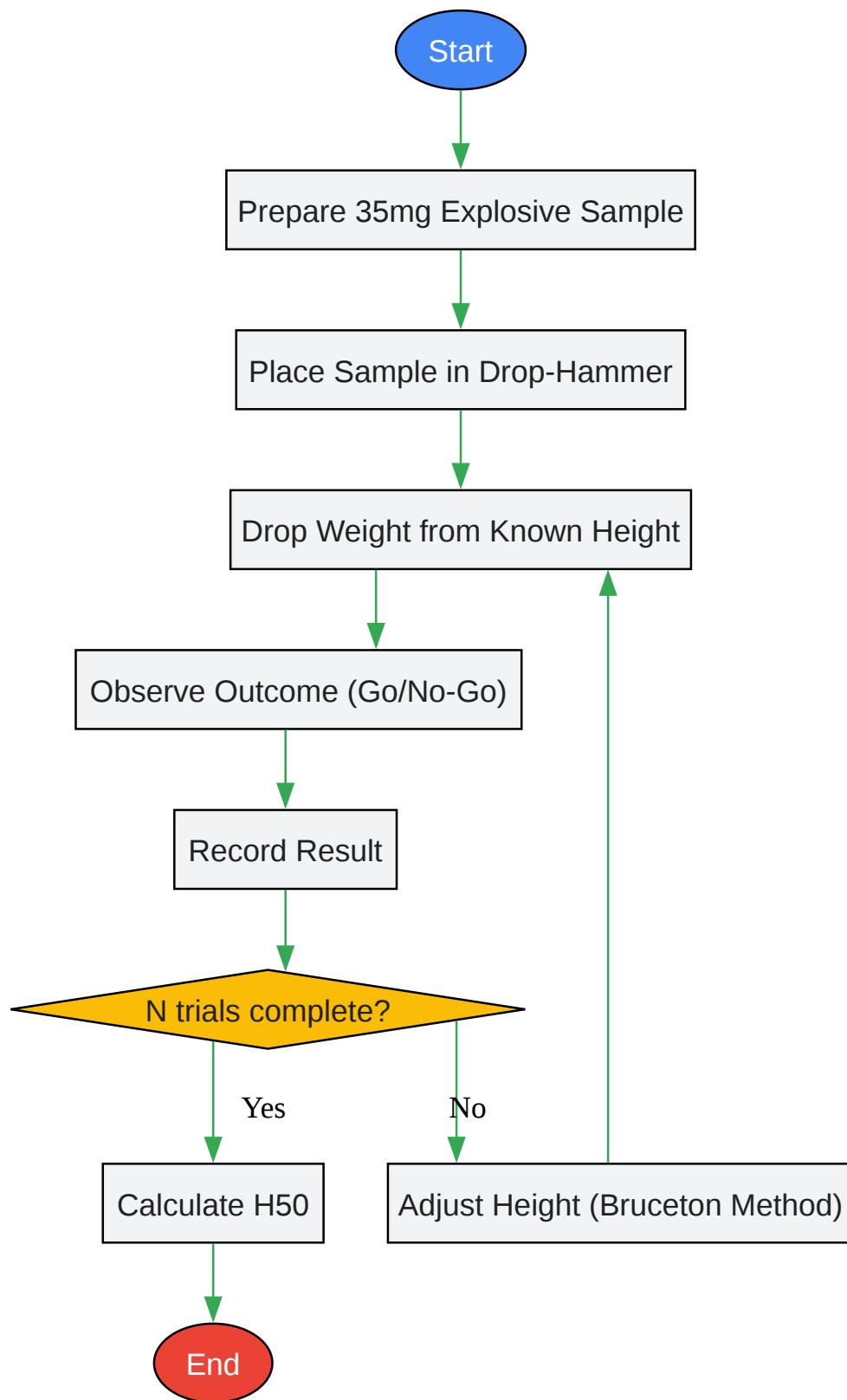
- Sample Preparation: Place a small, accurately weighed sample (typically 1-5 mg) of the energetic material into an aluminum DSC pan.
- Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
- Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).
- Data Acquisition: Record the heat flow to or from the sample as a function of temperature.
- Data Analysis: The resulting thermogram will show exothermic peaks corresponding to decomposition. The onset temperature and the peak temperature of the exotherm provide information on the thermal stability of the material.

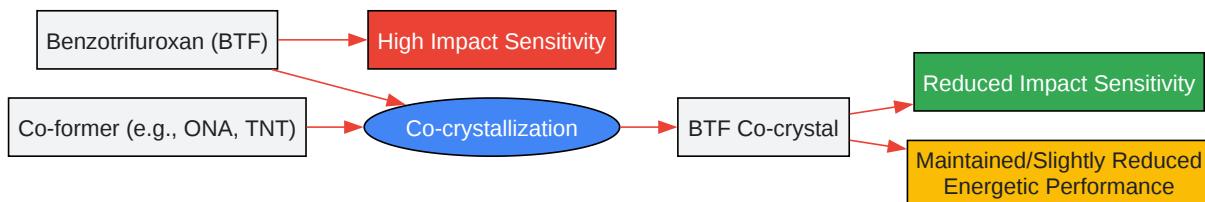
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*Synthesis pathway of **Benzotrifuroxan (BTF)**.*

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*Logic of improving BTF properties via co-crystallization.*

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## References

- 1. 1,3,5-Triazido-2,4,6-trinitrobenzene - Wikipedia [en.wikipedia.org]
- 2. CN104764899A - Explosive detonation velocity test method - Google Patents [patents.google.com]
- 3. journal-atm.org [journal-atm.org]
- 4. scispace.com [scispace.com]
- 5. nmt.edu [nmt.edu]
- 6. CN102992923A - Preparation method of benzotrifuroxan (BTF) and trinitrotoluene (TNT) cocrystallized explosive - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Properties of Benzotrifuroxan. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 10. mdpi.com [mdpi.com]
- 11. digital.library.unt.edu [digital.library.unt.edu]
- 12. Detonation velocity - Wikipedia [en.wikipedia.org]

- 13. [iajps.com](http://iajps.com) [iajps.com]
- 14. [chimia.ch](http://chimia.ch) [chimia.ch]
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